molecular formula C13H12ClNO4S B286516 2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide

2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide

Cat. No. B286516
M. Wt: 313.76 g/mol
InChI Key: KKIVLYGUOIKHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide in inhibiting cancer cell growth is not yet fully understood. However, it has been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. As a fluorescent probe, the compound exhibits selective binding to metal ions, which results in changes in its fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to exhibit low toxicity to normal cells. As a fluorescent probe, the compound has been shown to selectively bind to metal ions such as copper and zinc, which are important for various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide in lab experiments is its potential as a selective anticancer agent. However, its mechanism of action is not yet fully understood, which may limit its use in certain applications. Additionally, the compound may exhibit low solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

Future research on 2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide could focus on elucidating its mechanism of action in inhibiting cancer cell growth. Additionally, the compound could be further investigated for its potential use as a fluorescent probe for detecting other metal ions in biological systems. Further studies could also focus on improving the solubility and bioavailability of the compound for potential therapeutic applications.
In conclusion, 2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide is a chemical compound that has shown potential in various scientific fields. Its synthesis method has been reported to yield high purity and good yield of the desired compound. The compound exhibits anticancer activity and has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Future research could focus on elucidating its mechanism of action, improving its solubility and bioavailability, and exploring its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide involves the reaction of 2-chloroethylamine hydrochloride with 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylic acid in the presence of an oxidizing agent. This method has been reported to yield high purity and good yield of the desired compound.

Scientific Research Applications

2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

Molecular Formula

C13H12ClNO4S

Molecular Weight

313.76 g/mol

IUPAC Name

2-chloroethyl 5,5-dioxo-2,3-dihydropyrrolo[1,2-b][1,2]benzothiazole-1-carboxylate

InChI

InChI=1S/C13H12ClNO4S/c14-6-8-19-13(16)10-5-7-15-12(10)9-3-1-2-4-11(9)20(15,17)18/h1-4H,5-8H2

InChI Key

KKIVLYGUOIKHOO-UHFFFAOYSA-N

SMILES

C1CN2C(=C1C(=O)OCCCl)C3=CC=CC=C3S2(=O)=O

Canonical SMILES

C1CN2C(=C1C(=O)OCCCl)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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